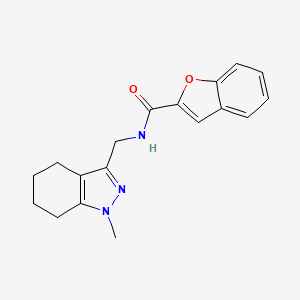

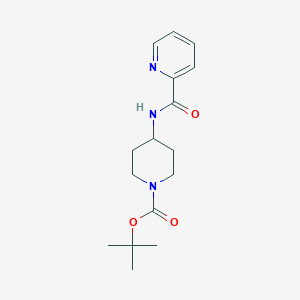

![molecular formula C25H28N6O3S B2984215 Methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1113103-88-0](/img/structure/B2984215.png)

Methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the piperazine ring is a common structural motif found in pharmaceuticals and can be incorporated into biologically active compounds through a Mannich reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the specific functional groups present. These properties could be analyzed using various spectroscopic techniques .Aplicaciones Científicas De Investigación

Antimicrobial Activities Research has shown that compounds structurally related to Methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate demonstrate significant antimicrobial properties. For instance, novel triazole derivatives have been synthesized and found to possess moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007). Another study synthesized fluoroquinolone-based 4-thiazolidinones, which were evaluated for antifungal and antibacterial activities, establishing their potential as antimicrobial agents (Patel & Patel, 2010).

Anti-Inflammatory and Analgesic Activities Several novel compounds, including those derived from visnaginone and khellinone, have been synthesized and shown to have significant anti-inflammatory and analgesic properties. These compounds were found to inhibit COX-1/COX-2 enzymes, providing a basis for their use in treating inflammation and pain (Abu‐Hashem et al., 2020).

Receptor Affinity and PET Radiotracers Development Research into compounds with high affinity for σ2 receptors has led to the identification of hybrid structures that show promise as PET radiotracers for tumor diagnosis. These compounds exhibit excellent selectivity and affinity, although some challenges, such as interaction with P-gp, which may limit their use, have been identified (Abate et al., 2011). Furthermore, derivatives containing environment-sensitive fluorescent moieties have been synthesized for potential use in visualizing 5-HT1A receptors overexpressed in CHO cells (Lacivita et al., 2009).

Synthesis and Characterization Several studies have focused on the synthesis and characterization of novel quinolone and quinoline-2-carboxylic acid derivatives. These efforts have led to the development of potent 5HT1B antagonists, highlighting the versatility of these compounds in drug development and their potential therapeutic applications (Horchler et al., 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[1-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3S/c1-17(2)15-26-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)27-28-25(31)35-16-22(33)29(3)18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMJCISDUPNQFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

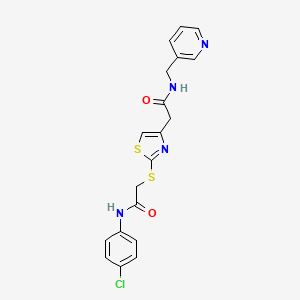

![ethyl (5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2984134.png)

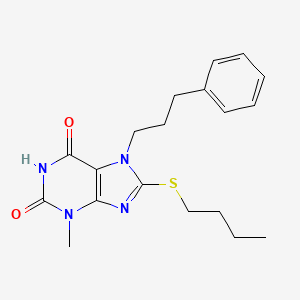

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2984136.png)

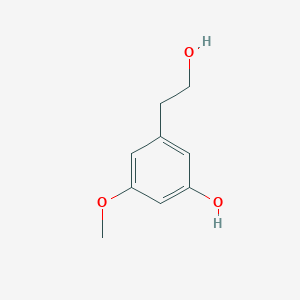

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2984140.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2984145.png)

![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2984146.png)

![N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide](/img/structure/B2984150.png)

![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B2984155.png)